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molecular formula C13H13NO2 B8803453 Methyl 2-(quinolin-6-YL)propanoate

Methyl 2-(quinolin-6-YL)propanoate

Cat. No. B8803453
M. Wt: 215.25 g/mol
InChI Key: QSTSRHRVKBSLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993612B2

Procedure details

THF (5 ml) was taken in a RBF, diisopropyl amine (0.19 ml, 1.29 mmol) was added and cooled to −78° C. under nitrogen atmosphere. Then n-BuLi (0.8 ml, 1.29 mmol) was added and stirred at same temperature for 30 mins. At this stage methyl 2-(quinolin-6-yl)acetate (0.2 g, 0.99 mmol) was added and stirred at −78° C. for 30 mins. Then methyl iodide (0.17 g, 1.2 mmol) was added and stirred at −78° C. for 30 mins and then slowly brought to rt. At rt the reaction mixture was allowed to stir overnight. The reaction mixture was quenched with water and extracted with EtOAc. The organic layer dried on anhydrous Na2SO4 and EtOAc removed using a rotary evaporator to obtain the crude product, which was purified by column chromatography on 60-120 mesh silica gel and EA and Petether (25:75) as eluent. 1H-NMR (δ ppm, CDCl3, 400 MHz): 8.89-8.86 (m, 1H), 8.13 (d, J 7.8, 1H), 8.07 (d, J 8.7, 1H), 7.76-7.64 (m, 2H), 7.42-7.37 (m, 1H), 3.92 (q, J 7.2, 1H), 3.68 (s, 3H), 1.60 (d, J 7.2, 3H).
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[Li]CCCC.[N:13]1[C:22]2[C:17](=[CH:18][C:19]([CH2:23][C:24]([O:26][CH3:27])=[O:25])=[CH:20][CH:21]=2)[CH:16]=[CH:15][CH:14]=1.CI>C1COCC1>[N:13]1[C:22]2[C:17](=[CH:18][C:19]([CH:23]([CH3:1])[C:24]([O:26][CH3:27])=[O:25])=[CH:20][CH:21]=2)[CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.19 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)CC(=O)OC
Step Four
Name
Quantity
0.17 g
Type
reactant
Smiles
CI
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at same temperature for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at −78° C. for 30 mins
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at −78° C. for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
slowly brought to rt
CUSTOM
Type
CUSTOM
Details
At rt
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer dried on anhydrous Na2SO4 and EtOAc
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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